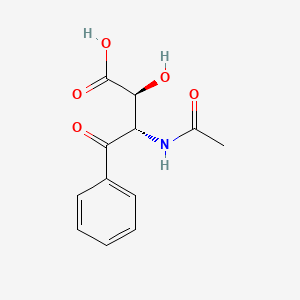

Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” is a complex organic compound. The term “Threo” in the name refers to a specific stereochemical configuration. In molecules with two stereogenic centers, the configuration can be classified as either “erythro” or “threo”. In the “threo” configuration, the two identical groups on both chiral centers are on opposite sides .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various catalysts. For instance, threonine aldolases have been used for the synthesis of β-hydroxy-α-amino acids, starting from the achiral precursors glycine and an aldehyde . A multi-enzyme cascade reaction has also been reported for the synthesis of l-threo-phenylserine from cheap benzoic acid .Molecular Structure Analysis

The molecular structure of a compound like “Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), high-resolution mass spectrometry (HRMS) analyses, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystal structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. Threonine aldolases, for instance, can catalyze the formation or cleavage of carbon–carbon bonds, leading to stereochemically pure chiral products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” can be determined using various analytical techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

Synthesis and Building Blocks for Enantiomerically Pure Compounds

Research has demonstrated that derivatives of β-hydroxy-carboxylic acids, such as (R)-3-Hydroxybutyric acid, when reacted with pivalaldehyde, can yield crystalline compounds that serve as versatile building blocks for the synthesis of enantiomerically pure compounds. These building blocks have been applied in various reactions, such as Michael addition and alkylation, to produce enantiomerically pure enol acetals of aceto-acetic acid without racemization and without the use of a chiral auxiliary (Seebach & Zimmermann, 1986).

Optical Resolution and Enantiomeric Purity

The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) through optical resolution has been documented, indicating the significance of obtaining enantiomerically pure compounds for further scientific and pharmacological studies (Shiraiwa et al., 2003).

Reduction Methods for Synthesis

Comparison of chemical and biochemical reduction methods for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, showcases the diversity of approaches in obtaining key pharmaceutical intermediates. This research compares enzymatic reduction with microbial transformation and chemical hydrogenation methods, highlighting the synthesis pathway's efficiency and selectivity (Schmidt et al., 1992).

Metabolism and Biochemical Analysis

Studies on the metabolism of branched-chain amino acids and ketogenesis have identified hydroxy- and oxomonocarboxylic acids as metabolites originating mainly from these processes. This research provides insights into the biochemical pathways and the formation of compounds such as threo-3-hydroxy-2-methylbutyric acid in the context of human health and disease (Liebich & Först, 1984).

Enantiomeric Pure α-Amino-β-Hydroxy Acids

Research into the addition of chiral glycine, methionine, and vinylglycine enolate derivatives to aldehydes and ketones has led to the preparation of enantiomerically pure α-amino-β-hydroxy acids. This work not only expands the toolkit for synthesizing biologically relevant compounds but also provides a methodological foundation for producing enantiomerically pure substances for pharmaceutical applications (Seebach et al., 1987).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRHJSMHHKUKE-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2694066.png)

![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)

![N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide](/img/structure/B2694075.png)

![N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2694076.png)

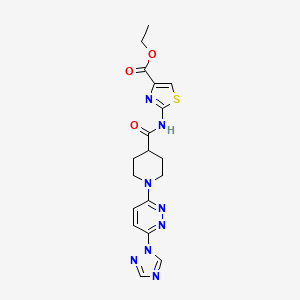

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2694078.png)

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)

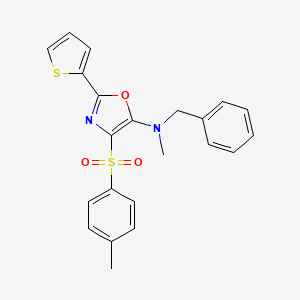

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2694082.png)